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Compound Name: Budesonide impurity C

Cat. No.: B590200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive protocol for the synthesis of a reference standard for

Budesonide Impurity C, a D-homo analog of Budesonide. The synthesis of this critical

impurity is essential for the accurate identification and quantification of impurities in

Budesonide active pharmaceutical ingredients (APIs) and formulated products. This protocol

outlines a plausible synthetic route, including detailed experimental procedures, purification

methods, and characterization data. The information is presented to be accessible and

practical for researchers in pharmaceutical development and quality control.

Introduction
Budesonide is a potent glucocorticoid widely used in the treatment of asthma and other

inflammatory conditions. As with all pharmaceuticals, the purity of Budesonide is a critical

quality attribute. Regulatory bodies mandate the identification and control of impurities to

ensure the safety and efficacy of the drug product. Budesonide Impurity C, chemically known

as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-

diene-3,17a-dione, is a process-related impurity that features a six-membered D-ring (a D-

homo steroid). The availability of a high-purity reference standard of Budesonide Impurity C is

crucial for the validation of analytical methods used for its detection and quantification. This

application note details a laboratory-scale synthesis of this reference standard.
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Materials and Methods
Materials

Reagent/Solvent Recommended Grade

Budesonide Pharmaceutical Secondary Standard

p-Toluenesulfonyl Chloride Reagent Grade, ≥98%

Pyridine Anhydrous, 99.8%

Sodium Azide Reagent Grade, ≥99.5%

Dimethylformamide (DMF) Anhydrous, 99.8%

Stannous Chloride (SnCl₂) Dihydrate, ≥98%

Methanol HPLC Grade

Dichloromethane (DCM) HPLC Grade

Ethyl Acetate HPLC Grade

Hexane HPLC Grade

Sodium Bicarbonate ACS Reagent

Magnesium Sulfate Anhydrous

Silica Gel 60 Å, 230-400 mesh

Equipment
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels)

Magnetic stirrer with heating capabilities

Ice bath

Rotary evaporator

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Glass chromatography column
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High-Performance Liquid Chromatography (HPLC) system with a UV detector

Nuclear Magnetic Resonance (NMR) spectrometer

Mass Spectrometer (MS)

Experimental Protocol
The proposed synthesis of Budesonide Impurity C involves a multi-step process starting from

Budesonide, proceeding through a plausible Tiffeneau-like rearrangement of the D-ring. This

involves the formation of a tosylate, displacement with azide, reduction to an amine, and

subsequent diazotization and rearrangement.

Step 1: Tosylation of Budesonide
In a 250 mL round-bottom flask, dissolve Budesonide (1.0 g, 2.32 mmol) in anhydrous

pyridine (20 mL).

Cool the solution to 0 °C using an ice bath.

Slowly add p-toluenesulfonyl chloride (0.53 g, 2.78 mmol) in portions over 15 minutes,

ensuring the temperature remains below 5 °C.

Stir the reaction mixture at 0 °C for 4-6 hours.

Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexane, 1:1).

Once the reaction is complete, slowly pour the mixture into 100 mL of ice-cold water with

vigorous stirring.

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated

aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude tosylated Budesonide.
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Step 2: Azide Displacement
Dissolve the crude tosylate from the previous step in anhydrous DMF (25 mL) in a 100 mL

round-bottom flask.

Add sodium azide (0.30 g, 4.64 mmol) to the solution.

Heat the reaction mixture to 60 °C and stir for 12-18 hours.

Monitor the reaction by TLC for the disappearance of the tosylate.

After completion, cool the mixture to room temperature and pour it into 200 mL of water.

Extract the product with ethyl acetate (3 x 75 mL).

Combine the organic layers, wash with brine (3 x 50 mL), dry over anhydrous magnesium

sulfate, and concentrate under reduced pressure to yield the crude azido intermediate.

Step 3: Reduction to Amine
Dissolve the crude azido intermediate in methanol (30 mL).

Add stannous chloride dihydrate (1.57 g, 6.96 mmol) to the solution.

Stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction by TLC.

Upon completion, carefully neutralize the mixture with a saturated solution of sodium

bicarbonate.

Extract the product with dichloromethane (3 x 50 mL).

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under

reduced pressure to obtain the crude amino intermediate.

Step 4: Diazotization and Rearrangement to Budesonide
Impurity C

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b590200?utm_src=pdf-body
https://www.benchchem.com/product/b590200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the crude amino intermediate in a mixture of acetone (20 mL) and water (5 mL).

Cool the solution to 0 °C.

Slowly add a pre-cooled solution of sodium nitrite (0.24 g, 3.48 mmol) in water (5 mL).

Slowly add 1 M HCl dropwise until the pH is ~3, maintaining the temperature at 0 °C.

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an

additional 2 hours. This step facilitates the Tiffeneau rearrangement.

Neutralize the reaction with a saturated solution of sodium bicarbonate.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate to give the crude Budesonide Impurity C.

Step 5: Purification
Purify the crude product by column chromatography on silica gel.

Elute with a gradient of ethyl acetate in hexane (e.g., from 20% to 70% ethyl acetate).

Collect fractions and monitor by TLC.

Combine the fractions containing the pure Budesonide Impurity C and evaporate the

solvent under reduced pressure.

Recrystallize the purified product from a suitable solvent system (e.g., methanol/water or

ethyl acetate/hexane) to obtain the final reference standard as a white solid.

Characterization and Data
The synthesized Budesonide Impurity C should be thoroughly characterized to confirm its

identity and purity.

HPLC Analysis
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Parameter Typical Value

Column C18 (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase Acetonitrile and water gradient

Flow Rate 1.0 mL/min

Detection Wavelength 246 nm

Expected Purity ≥98.0%

Spectroscopic Data
Technique Expected Results

¹H NMR

The spectrum should be consistent with the D-

homo ring structure. Key signals for the steroid

backbone, the butylidene acetal, and the

hydroxymethyl group should be present.

¹³C NMR
The carbon count should be consistent with the

molecular formula (C₂₅H₃₄O₆).

Mass Spectrometry

The mass spectrum should show a molecular

ion peak corresponding to the molecular weight

of Budesonide Impurity C (430.53 g/mol ). For

example, [M+H]⁺ at m/z 431.24.

Diagrams

Budesonide Tosylated
Budesonide

TsCl, Pyridine Azido
Intermediate

NaN₃, DMF Amino
Intermediate

SnCl₂, MeOH Budesonide
Impurity C

NaNO₂, HCl
(Rearrangement)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Budesonide Impurity C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b590200?utm_src=pdf-body-img
https://www.benchchem.com/product/b590200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification

Characterization

Crude Budesonide
Impurity C

Silica Gel Column
Chromatography

Recrystallization

Purified Reference
Standard

HPLC (Purity) NMR (Structure) MS (Molecular Weight)

Click to download full resolution via product page

Caption: Workflow for purification and characterization.

Conclusion
This application note provides a detailed and scientifically plausible protocol for the synthesis of

the Budesonide Impurity C reference standard. The multi-step synthesis, involving a key D-

ring expansion rearrangement, is designed to be accessible to researchers with a background

in organic synthesis. The resulting high-purity reference material is essential for the accurate

quality control of Budesonide, ensuring the safety and efficacy of this important medication.

Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate

gloves, must be worn at all times.

Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care

and follow appropriate safety protocols for its use and disposal.

Reagents such as pyridine, DMF, and p-toluenesulfonyl chloride are hazardous and should

be handled with caution.

Consult the Safety Data Sheet (SDS) for each reagent before use.

To cite this document: BenchChem. [Application Note: Synthesis of Budesonide Impurity C
Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590200#protocol-for-the-synthesis-of-budesonide-
impurity-c-reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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